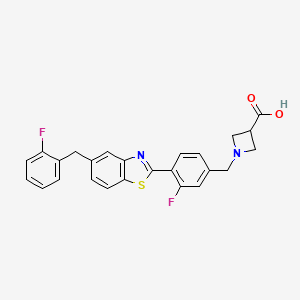
TC-SP 14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TC-SP 14は、化合物14としても知られており、スフィンゴシン-1-リン酸受容体1(S1P1)の非常に活性な強力なアゴニストです。0.042マイクロモルという有効濃度(EC50)値を示し、S1P1受容体への強力な結合親和性を示しています。 注目すべきは、スフィンゴシン-1-リン酸受容体3(S1P3)との相互作用は最小限であり、EC50値が3.47マイクロモルであることから明らかです .
科学的研究の応用
TC-SP 14 has significant scientific research applications, including:
Chemistry: Used as a tool compound to study the sphingosine-1-phosphate receptor 1 (S1P1) signaling pathway.
Biology: Employed in research to understand the role of S1P1 in various biological processes, including immune response and cell migration.
Medicine: Investigated for its potential therapeutic effects in conditions such as autoimmune diseases and inflammation.
Industry: Utilized in the development of new drugs targeting the sphingosine-1-phosphate receptor 1 (S1P1) pathway
作用機序
TC-SP 14は、スフィンゴシン-1-リン酸受容体1(S1P1)に高親和性で結合することによって、その効果を発揮します。この結合は受容体を活性化し、さまざまな細胞プロセスを調節する下流のシグナル伝達イベントにつながります。 関与する主要な分子標的と経路には、血中リンパ球数の減少と、抗原チャレンジに対する遅延型過敏反応の減弱が含まれます .
類似化合物の比較
類似化合物
フィンゴリモッド: 類似の特性を持つ別のスフィンゴシン-1-リン酸受容体アゴニストですが、受容体選択性が異なります。
シポニモッド: 異なる薬物動態特性を持つ選択的なスフィンゴシン-1-リン酸受容体モジュレーター。
This compoundの独自性
This compoundは、スフィンゴシン-1-リン酸受容体1(S1P1)に対する高い選択性と、スフィンゴシン-1-リン酸受容体3(S1P3)における最小限の活性によって特徴付けられます。 この選択性プロファイルにより、重要なオフターゲット効果なしに、S1P1活性化の特定の効果を研究するための貴重なツールになります .
生化学分析
Biochemical Properties
TC-SP 14 plays a crucial role in biochemical reactions by acting as an agonist for Sphingosine-1-Phosphate Receptor 1 (S1P1). It exhibits high affinity for S1P1 with an EC50 value of 0.042 μM, while showing minimal activity at S1P3 (EC50 = 3.47 μM) . This selective interaction with S1P1 is significant as it helps in reducing blood lymphocyte counts and attenuating delayed-type hypersensitivity responses . The compound does not inhibit or induce human cytochrome P450 enzymes, is nonmutagenic, and does not significantly inhibit the hERG channel .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It significantly reduces circulating blood lymphocyte counts in a dose-dependent manner, which is consistent with its role as an S1P1 agonist . This reduction in lymphocyte counts is crucial for modulating immune responses and reducing inflammation. Additionally, this compound has been shown to reduce ear swelling in an antigen challenge model, indicating its potential in treating inflammatory conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to Sphingosine-1-Phosphate Receptor 1 (S1P1), leading to receptor activation. This activation triggers downstream signaling pathways that result in the modulation of immune responses and inflammation . The compound’s selective activity towards S1P1, with minimal activity at S1P3, ensures targeted effects with reduced off-target interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its activity over extended periods. In in vivo studies, this compound produced a dose-dependent reduction in circulating blood lymphocytes 24 hours post-dose . Additionally, it demonstrated significant reductions in ear swelling over a 10-day period in an antigen challenge model .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Lewis rats, a dose-dependent reduction in circulating blood lymphocytes was observed, with near-maximal lymphopenia achieved at a dose of 3.0 mg/kg . In an antigen challenge model, significant reductions in ear swelling were observed at doses of 0.3 mg/kg and higher . These findings highlight the compound’s efficacy at varying dosages and its potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s selective activity towards S1P1 suggests its involvement in sphingolipid metabolism and signaling pathways . Detailed studies on its metabolic flux and effects on metabolite levels are required to fully understand its metabolic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its selective activity towards S1P1 ensures targeted distribution and localization, which is crucial for its therapeutic effects . The compound’s pharmacokinetic parameters, including clearance, volume of distribution, and mean residence time, have been characterized in animal models .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s selective activity towards S1P1 ensures its localization to specific cellular compartments where it exerts its effects
準備方法
合成経路と反応条件
TC-SP 14の合成には、ベンゾチアゾールコアの形成と、目的のアゴニスト特性を得るためのその後の官能基化を含む、複数のステップが含まれます。特定の合成経路と反応条件は、機密情報であり、詳細に公表されていません。 合成には、高純度と収率を確保するために、反応条件を厳密に制御する必要があることが知られています .
工業的生産方法
This compoundの工業的生産には、同じ反応条件と純度基準を維持しながら、ラボ規模の合成をより大規模な規模に拡大することが含まれます。 このプロセスには、通常、反応パラメータの最適化、精製技術、および品質管理対策が含まれ、一貫性と再現性を確保します .
化学反応の分析
反応の種類
TC-SP 14は、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で、化合物を酸化して酸化誘導体にすることができます。
還元: 還元反応を使用して、化合物に存在する官能基を修飾することができます。
一般的な試薬と条件
酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化誘導体が生成される可能性があり、置換反応によりベンゾチアゾールコアに新しい官能基が導入される可能性があります .
科学研究への応用
This compoundは、以下を含む重要な科学研究への応用があります。
化学: スフィンゴシン-1-リン酸受容体1(S1P1)シグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: 免疫応答や細胞遊走など、さまざまな生物学的プロセスにおけるS1P1の役割を理解するための研究に使用されます。
医学: 自己免疫疾患や炎症などの疾患における潜在的な治療効果について調査されています。
類似化合物との比較
Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor agonist with similar properties but different receptor selectivity.
Siponimod: A selective sphingosine-1-phosphate receptor modulator with distinct pharmacokinetic properties.
Ozanimod: A sphingosine-1-phosphate receptor modulator with a different receptor binding profile
Uniqueness of TC-SP 14
This compound is unique due to its high selectivity for the sphingosine-1-phosphate receptor 1 (S1P1) and minimal activity at the sphingosine-1-phosphate receptor 3 (S1P3). This selectivity profile makes it a valuable tool for studying the specific effects of S1P1 activation without significant off-target effects .
特性
IUPAC Name |
1-[[3-fluoro-4-[5-[(2-fluorophenyl)methyl]-1,3-benzothiazol-2-yl]phenyl]methyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O2S/c26-20-4-2-1-3-17(20)9-15-6-8-23-22(11-15)28-24(32-23)19-7-5-16(10-21(19)27)12-29-13-18(14-29)25(30)31/h1-8,10-11,18H,9,12-14H2,(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXGVDIXINMAAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)C3=NC4=C(S3)C=CC(=C4)CC5=CC=CC=C5F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid interact with S1P1 and what are the downstream effects of this interaction?
A1: The research paper focuses on the discovery and characterization of 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid as a potent and selective agonist of S1P1 []. While the exact binding mechanism is not elaborated upon in the provided abstract, it is stated that the compound exhibits minimal activity at the closely related S1P3 receptor. This selectivity is a crucial aspect of drug development, as it can potentially minimize off-target effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
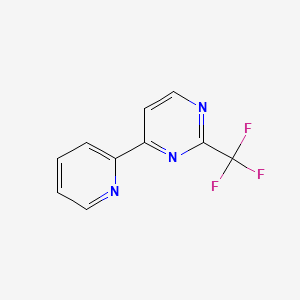
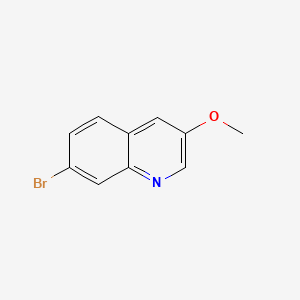

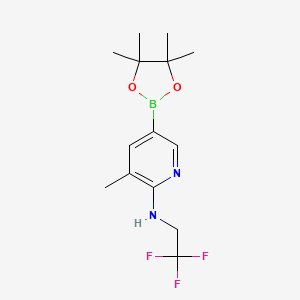
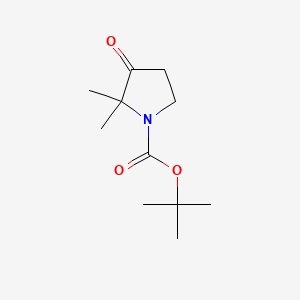
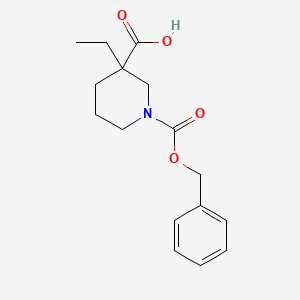
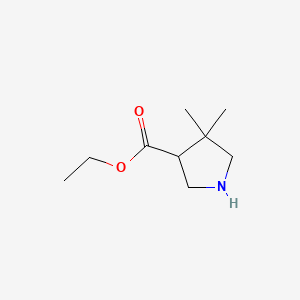

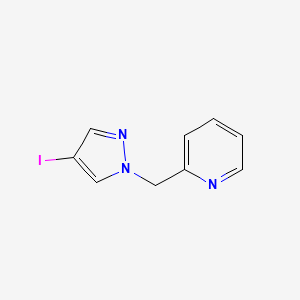
![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)
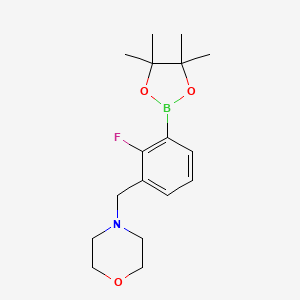
![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)


